![molecular formula C10H6F3N3OS B5300961 N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5300961.png)
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporter 1 (EAAT1). EAAT1 is responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain. TFB-TBOA has been extensively studied for its potential use in treating various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide works by inhibiting the reuptake of glutamate by EAAT1. This leads to increased glutamate levels in the synaptic cleft, which can activate various glutamate receptors and lead to neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase glutamate levels in the brain, leading to neuroprotective effects. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is its potency and selectivity for EAAT1. This makes it an ideal tool for studying the role of EAAT1 in various neurological disorders. However, one of the limitations of this compound is its potential toxicity. It has been shown to have neurotoxic effects at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide in scientific research. One potential direction is its use in studying the role of EAAT1 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is its use in developing new treatments for epilepsy and stroke. Additionally, further studies are needed to determine the optimal dosage and administration of this compound to minimize its potential toxicity.
Méthodes De Synthèse
The synthesis of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide involves several steps, including the reaction of 2-aminobenzamide with trifluoromethylthioacetic acid, followed by cyclization with phosphorus oxychloride and sodium azide. The resulting compound is then reacted with 2-chloro-5-nitrobenzoic acid to form this compound.
Applications De Recherche Scientifique
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been extensively studied for its potential use in treating various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent inhibitor of EAAT1, leading to increased glutamate levels in the brain. This increased glutamate level has been shown to have neuroprotective effects in various animal models of neurological disorders.
Propriétés
IUPAC Name |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3OS/c11-10(12,13)8-15-16-9(18-8)14-7(17)6-4-2-1-3-5-6/h1-5H,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRDLJBIMKZEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.